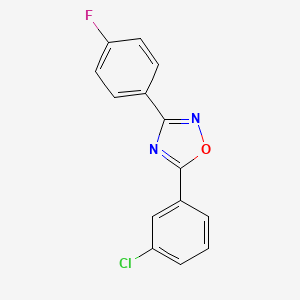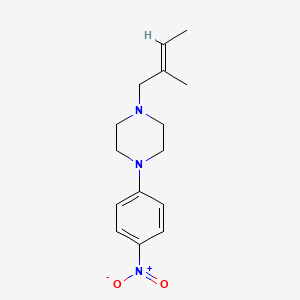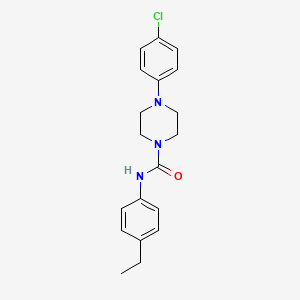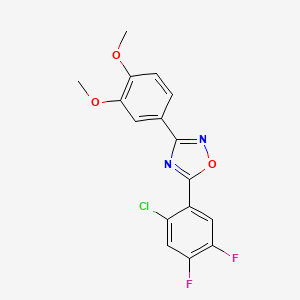
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CPOP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a member of the oxadiazole family, which is a class of compounds that have been extensively studied for their diverse biological and pharmacological activities. In
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. Additionally, this compound has been shown to have neuroprotective effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological and pharmacological activities, which makes it a versatile compound for various applications. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another direction is the exploration of this compound as a potential ligand for metal complexes with potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3-chlorobenzonitrile and 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-chlorobenzoic acid with 4-fluorobenzohydrazide in the presence of a dehydrating agent. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for various scientific research applications. This compound has been shown to possess antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions and as a potential ligand for metal complexes.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWYSKIFYGOVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![3-methyl-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5437708.png)

![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5437730.png)
![2-[(4-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5437738.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)

![1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5437753.png)

![1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437759.png)
![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)

![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5437774.png)
